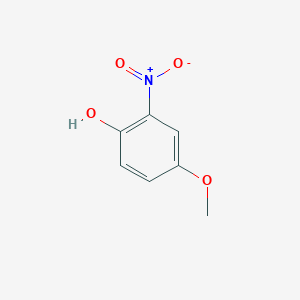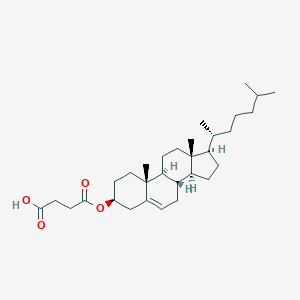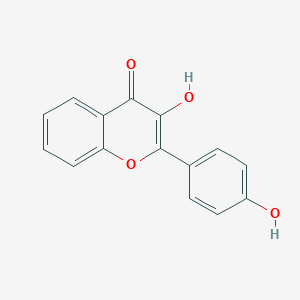
3,4'-Dihydroxyflavone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,4'-Dihydroxyflavone derivatives has been explored to enhance their biological activities. For example, various synthetic methods, such as oxidative cyclization of chalcone, have been employed to obtain high yields and facilitate the synthesis process. These methods have been optimized to reduce reaction times and improve purification processes, contributing to the efficient synthesis of 3-hydroxyflavones and their derivatives (Mei, Yuan, & Wang, 2015).
Molecular Structure Analysis
The molecular structure of this compound has been characterized using various spectroscopic techniques, including UV-visible absorption, fluorescence spectroscopies, and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into the compound's photophysical properties and the impact of structural modifications on its behavior (Schutte-Smith et al., 2019).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, including complex formation with metals, which has been studied using spectroscopic methods and quantum chemical calculations. These interactions can alter the compound's properties and have implications for its biological activities (Cornard, Boudet, & Merlin, 2001).
Applications De Recherche Scientifique
Propriétés antioxydantes et pro-oxydantes
3,4'-DHF : a été étudié pour son double rôle d'antioxydant et de pro-oxydant. L'interaction du composé avec des ions métalliques comme les ions cuivre (II) peut modifier sa fonction. Cette propriété est importante dans le contexte des maladies liées au stress oxydatif telles que le cancer, les maladies cardiovasculaires et les affections neurologiques, notamment les maladies d'Alzheimer et de Parkinson . La présence de groupes hydroxyles et la capacité du composé à chélater les métaux redox sont cruciales pour ces effets.
Activité antivirale contre le virus de la grippe A
Les propriétés antivirales de 3,4'-DHF ont été démontrées contre le virus de la grippe A humaine A/PR/8/34 (H1N1). Il inhibe l'activité de la neuraminidase virale et l'adsorption virale sur les cellules, qui sont des étapes clés du cycle de vie viral. Des études in vivo ont montré que l'administration orale de 3,4'-DHF peut réduire de manière significative les titres viraux et les changements pathologiques dans le poumon, réduisant la perte de poids et la mort chez les souris infectées . Cela suggère des applications thérapeutiques et prophylactiques potentielles pour les pandémies de grippe.
Interaction avec l'ADN et protection
3,4'-DHF : présente une forte interaction avec l'ADN, qui peut être modulée par la présence d'ions cuivre. Cette interaction est importante pour comprendre l'effet protecteur des composés phénoliques sur l'ADN et leur utilisation potentielle dans la prévention des dommages à l'ADN .
Biotransformation par les dioxygénases non héminiques bactériennes
3,4'-DHF : peut subir une biotransformation par des dioxygénases non héminiques bactériennes, conduisant à divers métabolites. Ce processus est important pour comprendre les voies métaboliques des flavonoïdes et de leurs dérivés, ce qui peut avoir des implications pour le développement de médicaments et la biotechnologie environnementale .
Mécanisme D'action
Target of Action
3,4’-Dihydroxyflavone (3,4’-DHF) is a synthetic flavonoid that has diverse biological activities . It has been found to inhibit tankyrase 1 (TNKS1) and TNKS2 , which are enzymes involved in various cellular processes such as Wnt signaling, telomere maintenance, and cell cycle progression . It also shows antiviral activity against Influenza A virus .
Mode of Action
3,4’-DHF interacts with its targets, inhibiting their activity. For instance, it inhibits the activity of TNKS1 and TNKS2, which can affect various cellular processes . It also has antiviral activity, suggesting it may interact with viral components or host factors to inhibit viral replication .
Biochemical Pathways
3,4’-DHF affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting TNKS1 and TNKS2, it can affect the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . It also inhibits the production of chemokines such as nitric oxide and prostaglandin E2 and proinflammatory cytokines such as tumor necrosis factor alpha, interleukin 1 beta, and interleukin 6 in BV2 microglia . This suggests that 3,4’-DHF might suppress the proinflammatory MAPK and NF-κB signaling pathways .
Pharmacokinetics
It is known that flavonoids, in general, have variable absorption, distribution, metabolism, and excretion (adme) properties, which can affect their bioavailability
Result of Action
3,4’-DHF has been shown to have anti-neuroinflammatory effects in BV2 microglia and a mouse model . It successfully inhibited the production of proinflammatory chemokines and cytokines in BV2 microglia . Similar anti-neuroinflammatory activities of the compound were observed in the mouse model . These findings suggest that 3,4’-DHF could be a potential drug candidate for the treatment of microglia-related neuroinflammatory diseases .
Action Environment
The action of 3,4’-DHF can be influenced by various environmental factors. For instance, the presence of certain ions can modulate the DNA binding affinity of flavonoids via the formation of their Cu-chelates . Moreover, under high O(2) tension, 10 µM 3,4’-DHF treatment may render bovine embryo development similar to a low O(2) tension environment
Safety and Hazards
Propriétés
IUPAC Name |
3-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGOCTLAUAHUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350967 | |
| Record name | 3,4'-DIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14919-49-4 | |
| Record name | 3,4'-DIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-Dihydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



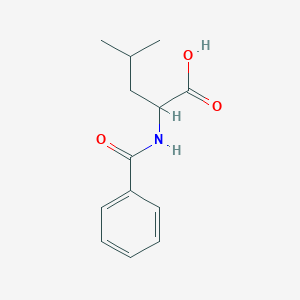
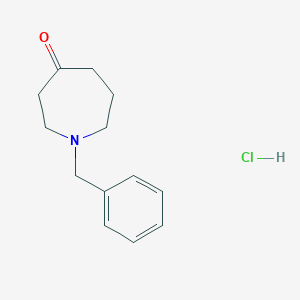
![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
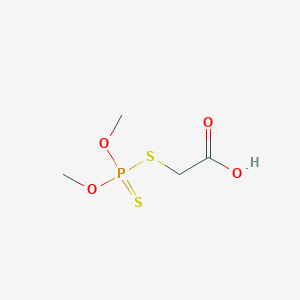
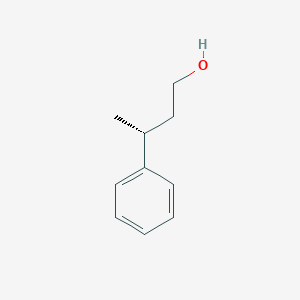
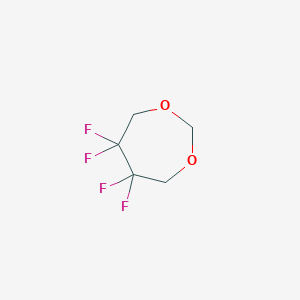
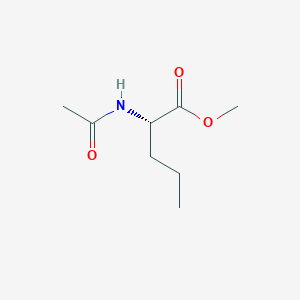
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)


